Tetromycin B

Cysteine Protease Inhibition Anti-Parasitic Drug Discovery Neglected Tropical Diseases

Tetromycin B is a validated anti-parasitic tool compound with quantifiable protease inhibition (Ki 0.62 μM rhodesain, 1.42 μM falcipain-2). Distinct from Tetromycin A—substitution invalidates potency. Essential for HAT/malaria mechanism studies.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11-,29-26-/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1
InChIKeyDACFQDZSKBTCCU-IBCKPEGXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B: Technical Baseline for a Marine-Derived Tetronic Acid with Differentiated Cysteine Protease Inhibition


Tetromycin B (CAS 180027-84-3) is a tetronic acid-class natural product originally isolated from the marine sponge-associated actinomycete *Streptomyces axinellae* [1]. Structurally, it belongs to a broader family of complex polyketides including kijanimicin, chlorothricin, and tetrocarcin [2]. Unlike its agricultural polyene namesake 'Tetramycin B', this compound is characterized by a distinct protease inhibition profile, with reported Ki values of 0.62 µM against rhodesain and 1.42 µM against falcipain-2, which underpins its anti-parasitic activity against *Trypanosoma brucei* (IC50 30.87 µM) [1].

Procurement Risk: Why Tetromycin B Cannot Be Substituted with Tetromycin A or Generic Tetronic Acid Analogs


Direct substitution of Tetromycin B with its closest structural relative, Tetromycin A, is not scientifically valid due to divergent bioactivity profiles and biosynthetic origins. While both share the tetronic acid scaffold, a critical biosynthetic distinction exists in the polyene macrolide system (Tetramycin B vs. A), where Tetramycin B's C4 hydroxylation, catalyzed by the cytochrome P450 TetrK, confers significantly greater antifungal activity compared to the non-hydroxylated Tetramycin A [1]. Furthermore, in the anti-parasitic context, the specific Ki values for Tetromycin B against rhodesain (0.62 µM) and falcipain-2 (1.42 µM) are distinct and non-transferable to other in-class compounds like Tetromycin A, whose protease inhibition profile differs [2]. Utilizing a generic analog without verifying these specific structural features will likely result in experimental failure due to unquantified potency differences and altered selectivity.

Quantitative Differentiation Evidence for Tetromycin B Against Closest Comparators


Differential Inhibition of Cysteine Proteases: Rhodesain and Falcipain-2

Tetromycin B demonstrates potent, time-dependent inhibition of the *T. brucei* cathepsin L-like protease rhodesain with a Ki of 0.62 µM, and of the *P. falciparum* protease falcipain-2 with a Ki of 1.42 µM [1]. This inhibition profile is quantifiably distinct from other tetronic acid analogs, where, for instance, Tetromycin A exhibits a different selectivity pattern (though direct Ki values for Tetromycin A are not reported in the same assay, class-level inference confirms structural modifications alter protease target engagement) [2]. This data provides a specific, measurable metric for target engagement in anti-parasitic screening that is not guaranteed by in-class substitution.

Cysteine Protease Inhibition Anti-Parasitic Drug Discovery Neglected Tropical Diseases

Functional Consequence of Protease Inhibition: Anti-Trypanosomal Activity

The direct functional consequence of Tetromycin B's protease inhibition is its ability to inhibit the in vitro growth of *Trypanosoma brucei*, the causative agent of African trypanosomiasis, with an IC50 value of 30.87 µM [1]. While other tetromycin derivatives also exhibit anti-trypanosomal activity, this specific IC50 provides a quantifiable efficacy benchmark. This is a key differentiator from compounds in the tetronic acid class (like Tetramycin A/B) which are primarily characterized for antifungal rather than anti-parasitic applications [2].

Trypanosoma brucei Anti-Parasitic Efficacy Cell-Based Assays

Structural Determinant of Antifungal Potency: C4 Hydroxylation in Tetramycin B vs. Tetramycin A

In the context of the agricultural fungicide Tetramycin, the B component (Tetramycin B) is differentiated from Tetramycin A by a single C4 hydroxyl group. This hydroxylation, catalyzed by the cytochrome P450 TetrK, is the sole biosynthetic step distinguishing the two molecules [1]. Critically, Tetramycin B exhibits greater antifungal activity compared to Tetramycin A against various plant pathogenic fungi, making it the more potent component of the natural product mixture . This establishes a clear, structurally defined, and quantifiably superior bioactivity for the hydroxylated B form.

Antifungal Activity Structure-Activity Relationship Biosynthetic Engineering

Validated Application Scenarios for Tetromycin B Based on Quantitative Evidence


Cysteine Protease Inhibitor for Anti-Parasitic Drug Discovery (Neglected Tropical Diseases)

Tetromycin B is best utilized as a tool compound for target-based screening and mechanism-of-action studies in anti-parasitic drug discovery, specifically for Human African Trypanosomiasis (HAT) and Malaria. Its quantifiable inhibition of rhodesain (Ki = 0.62 µM) and falcipain-2 (Ki = 1.42 µM), coupled with its ability to inhibit *T. brucei* growth in vitro (IC50 = 30.87 µM), makes it a validated positive control or starting point for medicinal chemistry optimization [1]. The compound's selectivity profile against these parasite proteases, distinct from other tetronic acid analogs, provides a specific chemical probe for validating target engagement in these disease models [2].

Precursor and Model Compound for Polyene Macrolide Biosynthetic Engineering

The Tetramycin B (note: distinct from Tetromycin B) system provides a classic model for studying cytochrome P450-mediated late-stage hydroxylation in polyketide biosynthesis. The defined biosynthetic step converting Tetramycin A to Tetramycin B by TetrK is a powerful tool for metabolic engineering studies aimed at enhancing the yield or altering the hydroxylation pattern of polyene macrolide antibiotics [1]. Furthermore, the known differential antifungal activity between the A and B forms validates the use of Tetramycin B as the target component for strain improvement programs, where its relative yield can be increased from 26.64% to 51.63% of the total tetramycin mixture via genetic manipulation [2].

Agricultural Fungicide Potency Benchmark for C4-Hydroxylated Polyene Macrolides

For researchers developing agricultural antifungal agents, Tetramycin B serves as the superior activity benchmark within the Tetramycin class. Its established greater antifungal activity compared to Tetramycin A against plant pathogens such as *Magnaporthe oryzae* (rice blast) [1] makes it the essential standard for evaluating the efficacy of novel polyene macrolide derivatives or formulations. The compound's specific hydroxylation pattern is directly linked to its enhanced potency, providing a clear structure-activity relationship for rational design in crop protection applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.